Bienvenue dans la boutique en ligne BenchChem!

Darunavir-d9

LC-MS/MS Stable Isotope Labeling Bioanalysis

Darunavir-d9 is the definitive SIL-IS for accurate darunavir quantification. Its +9 Da mass shift on the isobutyl side chain ensures complete baseline separation from the analyte's isotopic envelope, eliminating cross-talk that plagues d4 variants. Crucially, it co-elutes identically with darunavir (ΔRT <0.01 min), providing unmatched matrix effect correction—something non-deuterated surrogates cannot achieve. Validated across 1.0–5,000 ng/mL in human plasma with ISR variability ≤±12% and %CV <5%, this standard supports successful ANDA submissions for generic darunavir. Consistent recovery (89.8–94.2%) across methods ensures reliable PK parameter estimation.

Molecular Formula C27H37N3O7S
Molecular Weight 556.7 g/mol
Cat. No. B021623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarunavir-d9
Synonyms[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl-d9)amino]-2-hydroxy-1-(phenyl-methyl)propyl]carabamic Acid (3R,3aS,6aR)-Hexahydrofuro[2,3-b]-furan-3-yl Ester;  TMC-114-d9;  UIC-94017-d9; 
Molecular FormulaC27H37N3O7S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
InChIKeyCJBJHOAVZSMMDJ-SYUAEXFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darunavir-d9: Deuterated Internal Standard for LC-MS/MS Quantification of Darunavir in Plasma


Darunavir-d9 is a stable isotope-labeled internal standard (SIL-IS) of the HIV-1 protease inhibitor darunavir (DRV), featuring a non-exchangeable deuterium label (+9 Da mass shift) on the isobutyl side chain [1]. It is intended exclusively for use as an internal standard in quantitative LC-MS/MS assays for darunavir in biological matrices [2]. The compound shares identical physicochemical properties and chromatographic behavior with unlabeled darunavir but is distinguished by its mass spectrometric signature (MRM transition m/z 557.1 → 401.0 versus m/z 548.1 → 392.0 for the analyte) [3]. It is not a pharmacologically active agent; its value lies in enabling precise, matrix-effect-corrected quantification of darunavir in support of bioequivalence and pharmacokinetic studies [4].

Why Darunavir-d9 Cannot Be Substituted with Unlabeled Darunavir or Non-Deuterated Analogs


In LC-MS/MS quantification, the internal standard must co-elute with the analyte to correct for matrix effects and ion suppression, yet possess a distinct mass-to-charge ratio for selective detection [1]. Unlabeled darunavir cannot serve as its own internal standard because it is indistinguishable from the analyte in both chromatography and mass spectrometry. Non-deuterated structural analogs (e.g., ritonavir, atazanavir) differ in chemical properties and may exhibit divergent extraction recovery, ionization efficiency, and retention time—introducing systematic bias [2]. Even alternative deuterated darunavir variants with fewer deuterium atoms (e.g., darunavir-d4) may present inadequate mass separation or isotopic cross-talk with the analyte's M+2/M+4 isotopic peaks, compromising assay specificity . Darunavir-d9 provides a +9 Da mass shift that cleanly separates from the analyte's isotopic envelope while maintaining identical chromatographic retention (within 0.01 min) and extraction behavior [3].

Quantitative Differentiation of Darunavir-d9: Comparative Analytical Performance Data


Isotopic Purity and Mass Spectrometric Separation

Darunavir-d9 exhibits isotopic enrichment of ≥99 atom% D, with a defined mass shift of +9 Da (m/z 557.1 → 401.0 for the MRM transition) relative to unlabeled darunavir (m/z 548.1 → 392.0) [1]. This clean mass separation eliminates isotopic cross-talk, unlike lower-deuterium variants (e.g., darunavir-d4, which may overlap with the analyte's M+2 isotopic peak) . The absence of hydrogen-deuterium exchange under analytical conditions ensures stable mass assignment throughout sample preparation and analysis [2].

LC-MS/MS Stable Isotope Labeling Bioanalysis

Extraction Recovery and Precision

In a validated UPLC-MS/MS method using liquid-liquid extraction with methyl-tert-butyl ether from 50 μL human plasma, the mean relative recovery for darunavir was 100.8%, while darunavir-d9 recovery was 89.8% [1]. In a separate HPLC-MS/MS study employing protein precipitation, recovery rates for DRV-D9 were 94.19% compared to 80.05% for the co-administered internal standard RTV-D6 [2]. Intra-day and inter-day precision for both methods exhibited %CV <5% at all QC levels [3].

Sample Preparation Recovery Precision

Matrix Effect and Ion Suppression

Darunavir-d9 demonstrates minimal matrix effect in human plasma across multiple validated methods. In the UPLC-MS/MS method of Gupta et al., the matrix factor for darunavir-d9 was within 85-115% of nominal concentration at all QC levels, with CV <10% [1]. A 2014 method using solid-phase extraction reported no significant ion suppression or enhancement for darunavir-d9 across six lots of human plasma [2]. Comparative evaluation of alternative internal standards (e.g., quinoxaline) revealed matrix effects exceeding 15%, requiring correction factors [3].

Matrix Effect Ion Suppression LC-MS/MS

Chromatographic Co-Elution and Retention Time Reproducibility

Darunavir-d9 co-elutes with unlabeled darunavir within 0.01 min under gradient UPLC conditions [1]. In a validated simultaneous method for atazanavir, darunavir, and ritonavir, the retention times were: darunavir 1.02 min, darunavir-d9 1.01 min (difference 0.01 min), compared to ritonavir-d6 which eluted at 1.54 min (difference 0.52 min from darunavir) [2]. Theoretical plates for darunavir and darunavir-d9 were 851 and 836, respectively, confirming nearly identical chromatographic efficiency [3].

Chromatography UPLC Retention Time

Assay Linearity and Lower Limit of Quantification

Using darunavir-d9 as internal standard, validated UPLC-MS/MS methods achieve linear calibration over a wide dynamic range. In the Gupta et al. method, linearity was established from 1.0–5000 ng/mL in human plasma with r² > 0.998 [1]. A simultaneous method for three protease inhibitors reported a range of 5.0–5000 ng/mL for darunavir, with darunavir-d9 enabling accurate quantification at the LLOQ of 5.0 ng/mL (accuracy 95–105%, precision <15%) [2]. In contrast, methods employing non-deuterated IS (e.g., verapamil) exhibited LLOQ of 50 ng/mL and reduced linearity (r² = 0.995) [3].

LLOQ Linearity Calibration Range

Incurred Sample Reanalysis Reproducibility

The robustness of darunavir-d9 as an internal standard is demonstrated by incurred sample reanalysis (ISR) results from a 40-subject bioequivalence study. ISR of 400 subject samples showed that the percentage change in darunavir concentration between original and repeat analysis was within ±12%, with 98% of samples meeting the acceptance criterion of ±20% [1]. This performance exceeds the typical ISR acceptance range of ±20% and demonstrates superior reproducibility compared to methods using non-isotopic internal standards, where ISR failure rates can exceed 15% [2].

ISR Reproducibility Bioequivalence

Optimal Applications of Darunavir-d9 in Bioanalysis and Clinical Pharmacology


Regulatory Bioequivalence Studies for Generic Darunavir Formulations

Darunavir-d9 enables precise, matrix-effect-corrected quantification of darunavir in human plasma over a wide concentration range (1.0–5000 ng/mL) with LLOQ of 1.0 ng/mL [1]. Its use in a 40-subject crossover bioequivalence study demonstrated ISR variability within ±12%, meeting stringent regulatory acceptance criteria [2]. The method's validated linearity (r² > 0.998) and precision (%CV <5%) support successful ANDA submissions for generic darunavir products [3].

Therapeutic Drug Monitoring in HIV-Infected Patients

The high isotopic purity and minimal matrix effect of darunavir-d9 allow accurate measurement of darunavir trough concentrations (typically 100–500 ng/mL) in plasma samples from HIV patients receiving boosted protease inhibitor regimens [1]. The +9 Da mass shift eliminates interference from endogenous plasma components and co-administered antiretrovirals [2]. The 1.6-minute UPLC run time supports high-throughput TDM workflows in clinical laboratories [3].

Pharmacokinetic Studies in Special Populations and Drug-Drug Interaction Trials

Darunavir-d9 facilitates accurate darunavir quantification in studies where matrix composition varies significantly—such as pediatric populations, patients with hepatic impairment, or subjects receiving CYP3A4 inducers/inhibitors [1]. Its consistent recovery (89.8–94.2%) across multiple extraction methods ensures reliable pharmacokinetic parameter estimation (AUC, Cmax, t½) regardless of sample preparation protocol [2].

Simultaneous Multi-Analyte Quantification in Antiretroviral Regimens

Darunavir-d9 can be integrated into multiplexed LC-MS/MS methods for simultaneous quantification of darunavir alongside atazanavir and ritonavir (using their respective deuterated internal standards) [1]. The chromatographic resolution (darunavir-d9 RT 1.01 min vs atazanavir-d6 RT 0.69 min) permits baseline separation within a 1.6-minute run, enabling efficient analysis of combination antiretroviral therapy samples [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darunavir-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.